molecular formula C14H16N4O3 B3071535 1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011398-12-1

1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3071535
CAS RN: 1011398-12-1
M. Wt: 288.3 g/mol
InChI Key: IKKAQAWKSJPEGP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclopropylamino group, a carboxylic acid group, and a pyrazolo[3,4-b]pyridine moiety. These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a fused ring system. The pyrazolo[3,4-b]pyridine moiety is a bicyclic structure with nitrogen atoms in the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the carboxylic acid group could participate in esterification or amide formation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylic acid group could result in acidic properties .

Scientific Research Applications

Catalysis and Green Chemistry

Pyridinecarboxylic acids have been used as catalysts in various reactions. For instance:

Coordination Chemistry and Crystal Engineering

The compound’s carboxylic acid group can participate in coordination complexes and cocrystals:

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have shown a variety of biological activities, including acting as GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its physical and chemical properties in more detail, and investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-7-5-10(14(20)21)12-8(2)17-18(13(12)15-7)6-11(19)16-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKAQAWKSJPEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-(Cyclopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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